Sabutoclax (BI-97C1), also known as SP-2577, is a pan-active antagonist of the B-cell lymphoma 2 (BCL-2) protein family []. It acts as an inhibitor of six anti-apoptotic BCL-2 family proteins: BCL-2, BCL-XL, BCL-w, MCL-1, BFL-1, and BCL2A1 [, ]. These proteins play a crucial role in regulating apoptosis, a programmed cell death process that is often dysregulated in cancer cells, leading to their uncontrolled growth and survival. By inhibiting these proteins, Sabutoclax promotes apoptosis in cancer cells and inhibits tumor growth [, , , ]. This makes it a promising candidate for the development of new cancer therapies.
Sabutoclax is a small molecule compound that functions as a potent inhibitor of the B-cell lymphoma 2 family of proteins, particularly myeloid cell leukemia sequence 1. This compound is notable for its role in inducing apoptosis in cancer cells, making it a subject of interest in cancer research and therapy. Sabutoclax is derived from modifications of gossypol, with improved efficacy against specific B-cell lymphoma 2 family proteins.
Sabutoclax was developed from the natural compound gossypol, which has been recognized for its pro-apoptotic properties. The compound is classified under the category of B-cell lymphoma 2 inhibitors and specifically targets anti-apoptotic members of the B-cell lymphoma 2 family, including B-cell lymphoma 2, B-cell lymphoma extra-large, and myeloid cell leukemia sequence 1. It is currently under investigation for its potential therapeutic applications in various cancers, including leukemia and solid tumors .
The synthesis of Sabutoclax involves several intricate steps starting from commercially available materials. Key steps include:
Industrial production methods mirror laboratory synthesis but are optimized for scalability. Techniques such as continuous flow reactors and automated systems are employed to ensure consistent quality and cost-effectiveness .
Sabutoclax has a complex molecular structure characterized by multiple rings and functional groups that enable its interaction with target proteins. The InChI (International Chemical Identifier) for Sabutoclax is:
The molecular formula indicates a significant number of carbon, hydrogen, nitrogen, and oxygen atoms, reflecting its intricate design aimed at maximizing biological activity against cancer cells.
Sabutoclax can undergo several chemical reactions:
Common reagents used include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions typically require controlled temperatures and inert atmospheres to prevent side reactions .
Sabutoclax operates by binding to the hydrophobic groove of anti-apoptotic B-cell lymphoma 2 proteins. This binding inhibits their interaction with pro-apoptotic proteins such as BAX and BAK, thereby activating the apoptotic pathway. The specific targets include B-cell lymphoma 2, B-cell lymphoma extra-large, and myeloid cell leukemia sequence 1, which are critical regulators of apoptosis in cancer cells .
Sabutoclax is typically presented as a solid crystalline form. Its melting point, solubility in various solvents, and stability under different environmental conditions are crucial for its application in research and potential therapeutic use.
Relevant data regarding solubility, stability under physiological conditions, and reactivity with biological molecules are essential for understanding its behavior in biological systems .
Sabutoclax has several scientific applications:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3